molecular formula C29H31ClN6O3S B11093758 7-(2-chlorobenzyl)-8-{[2-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-chlorobenzyl)-8-{[2-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11093758
M. Wt: 579.1 g/mol
InChI Key: LAFHARLSRDFFQT-UHFFFAOYSA-N
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Description

The compound 7-(2-chlorobenzyl)-8-{[2-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-8-{[2-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of the Chlorobenzyl Group: This step involves the alkylation of the purine core with 2-chlorobenzyl chloride under basic conditions.

    Attachment of the Pyridoindole Moiety: The pyridoindole group is introduced via a nucleophilic substitution reaction, where the purine core reacts with a suitable pyridoindole derivative.

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage through a thiol-ene reaction, where the thiol group reacts with an alkene under radical initiation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound’s purine core makes it a candidate for studying interactions with enzymes and receptors that typically bind purine derivatives. This can include studies on enzyme inhibition or receptor activation.

Medicine

The compound’s structural similarity to known pharmaceuticals suggests potential applications in drug discovery and development. It could be investigated for its activity against various biological targets, including enzymes, receptors, and nucleic acids.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-8-{[2-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione likely involves interactions with molecular targets such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The chlorobenzyl and pyridoindole groups may enhance binding affinity and specificity through additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

    Adenosine: A nucleoside involved in energy transfer and signal transduction.

Uniqueness

The uniqueness of 7-(2-chlorobenzyl)-8-{[2-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its complex structure, which combines a purine core with a chlorobenzyl group and a pyridoindole moiety. This combination of functional groups provides unique chemical and biological properties that are not found in simpler purine derivatives.

Properties

Molecular Formula

C29H31ClN6O3S

Molecular Weight

579.1 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[2-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C29H31ClN6O3S/c1-17-9-10-22-19(13-17)20-15-32(2)12-11-23(20)36(22)24(37)16-40-28-31-26-25(27(38)34(4)29(39)33(26)3)35(28)14-18-7-5-6-8-21(18)30/h5-10,13,20,23H,11-12,14-16H2,1-4H3

InChI Key

LAFHARLSRDFFQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NC5=C(N4CC6=CC=CC=C6Cl)C(=O)N(C(=O)N5C)C

Origin of Product

United States

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